Abemaciclib mesylate

説明

Abemaciclib mesylate is a CDK inhibitor with selectivity for CDK4 and CDK6 . It belongs to a class of medications called kinase inhibitors . It works by blocking the action of an abnormal protein that signals cancer cells to multiply, helping slow or stop the spread of cancer cells . It is used in combination with tamoxifen or an aromatase inhibitor to treat a certain type of hormone receptor-positive, early breast cancer .

Synthesis Analysis

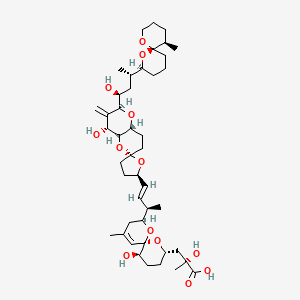

The synthesis of Abemaciclib mesylate involves reacting a compound 9 with a compound 5 under the action of strong alkali to obtain a compound 10 . The compound 10 is then salified in a proper solvent under the action of methanesulfonic acid to obtain Abemaciclib mesylate .Molecular Structure Analysis

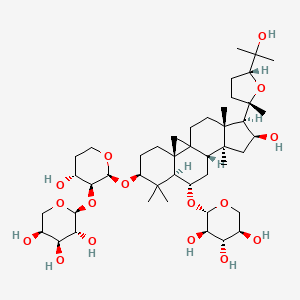

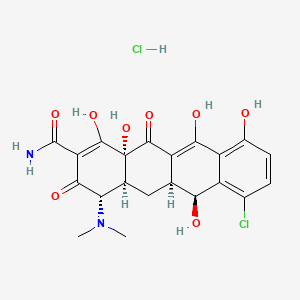

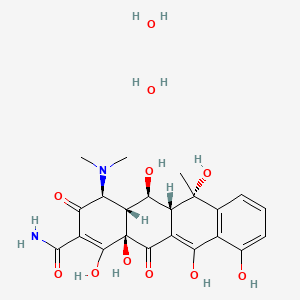

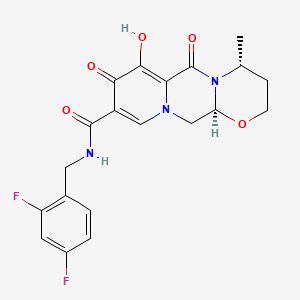

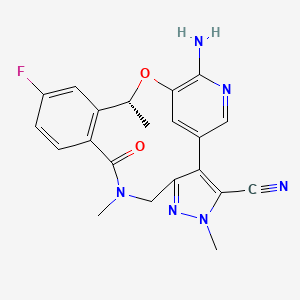

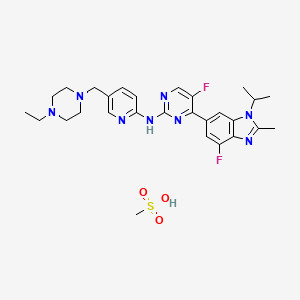

Abemaciclib mesylate has a molecular formula of C28H36F2N8O3S . It is a potent and selective inhibitor of CDK4 and CDK6 with IC50 of 2 nM and 10 nM in cell-free assays, respectively .Chemical Reactions Analysis

Abemaciclib has demonstrated efficacy as a single agent in heavily pretreated patients with HR+/HER2− MBC based on the phase II MONARCH-1 trial .Physical And Chemical Properties Analysis

Abemaciclib mesylate has a molecular weight of 602.70 . It is stable if stored as directed and should avoid strong oxidizing agents .科学的研究の応用

Application in Breast Cancer Treatment

- Specific Scientific Field: Oncology, specifically Breast Cancer treatment .

- Summary of the Application: Abemaciclib mesylate is used as a CDK4/6 inhibitor in the treatment of ER+ breast cancer . It has shown to inhibit retinoblastoma phosphorylation, leading to G1/S arrest in ER+ breast cancer cells .

- Methods of Application: In preclinical breast cancer models, both in vitro and in vivo, abemaciclib was used alone or in combination with antimitotic and targeted therapies . The study used a panel of 44 breast cancer cell lines to observe the differential sensitivity to abemaciclib .

- Results or Outcomes: The study found that equivalent levels of tumor growth inhibition were observed in ER+/HER2−, ER+/HER2+ as well as biomarker selected TNBC xenografts in response to abemaciclib . The subtypes most likely to respond to abemaciclib-based therapies can be identified by measurement of a specific set of biomarkers associated with increased dependency on cyclinD:CDK4/6:Rb signaling .

Application in Non-Small Cell Lung Cancer (NSCLC) Treatment

- Specific Scientific Field: Oncology, specifically Non-Small Cell Lung Cancer (NSCLC) treatment .

- Summary of the Application: Abemaciclib mesylate is used as an inhibitor of CDK4 and CDK6 in the treatment of NSCLC .

- Methods of Application: The study included a phase I dose escalation followed by tumor-specific cohorts for NSCLC . The maximum tolerated dose was found to be 200 mg every 12 hours .

- Results or Outcomes: Radiographic responses were achieved in previously treated patients with NSCLC . The study demonstrated single-agent activity for patients with advanced NSCLC .

Application in Melanoma Treatment

- Specific Scientific Field: Oncology, specifically Melanoma treatment .

- Summary of the Application: Abemaciclib has been used in trials studying the treatment of melanoma . Melanoma is a type of skin cancer that can spread to other organs in the body.

Application in Early Breast Cancer Treatment

- Specific Scientific Field: Oncology, specifically Early Breast Cancer treatment .

- Summary of the Application: On October 12, 2021, the Food and Drug Administration approved abemaciclib with endocrine therapy (tamoxifen or an aromatase inhibitor) for adjuvant treatment of adult patients with hormone receptor (HR)-positive, human epidermal growth factor receptor 2 (HER2)-negative, node-positive, early breast cancer at high risk of recurrence and a Ki-67 score ≥20% .

- Methods of Application: Patients were randomized to receive either 2 years of abemaciclib plus their physician’s choice of standard endocrine therapy or standard endocrine therapy alone .

- Results or Outcomes: The trial demonstrated a statistically significant improvement in invasive disease-free survival (IDFS). IDFS at 36 months was 86.1% for patients receiving abemaciclib plus tamoxifen or an aromatase inhibitor and 79.0% for those receiving tamoxifen or an aromatase inhibitor .

Application in Lymphoma Treatment

- Specific Scientific Field: Oncology, specifically Lymphoma treatment .

- Summary of the Application: Abemaciclib has been used in trials studying the treatment of lymphoma . Lymphoma is a type of blood cancer that develops from lymphocytes (a type of white blood cell).

Application in Glioblastoma Treatment

Safety And Hazards

将来の方向性

特性

IUPAC Name |

N-[5-[(4-ethylpiperazin-1-yl)methyl]pyridin-2-yl]-5-fluoro-4-(7-fluoro-2-methyl-3-propan-2-ylbenzimidazol-5-yl)pyrimidin-2-amine;methanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H32F2N8.CH4O3S/c1-5-35-8-10-36(11-9-35)16-19-6-7-24(30-14-19)33-27-31-15-22(29)25(34-27)20-12-21(28)26-23(13-20)37(17(2)3)18(4)32-26;1-5(2,3)4/h6-7,12-15,17H,5,8-11,16H2,1-4H3,(H,30,31,33,34);1H3,(H,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCJPFQPEVDHJAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)CC2=CN=C(C=C2)NC3=NC=C(C(=N3)C4=CC5=C(C(=C4)F)N=C(N5C(C)C)C)F.CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H36F2N8O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90856159 | |

| Record name | Methanesulfonic acid--N-{5-[(4-ethylpiperazin-1-yl)methyl]pyridin-2-yl}-5-fluoro-4-[4-fluoro-2-methyl-1-(propan-2-yl)-1H-benzimidazol-6-yl]pyrimidin-2-amine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90856159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

602.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Abemaciclib mesylate | |

CAS RN |

1231930-82-7 | |

| Record name | Abemaciclib mesylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1231930827 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methanesulfonic acid--N-{5-[(4-ethylpiperazin-1-yl)methyl]pyridin-2-yl}-5-fluoro-4-[4-fluoro-2-methyl-1-(propan-2-yl)-1H-benzimidazol-6-yl]pyrimidin-2-amine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90856159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-pyrimidinamine,N-[5-[(4-ethyl-1-piperazinyl)methyl]-2-pyridinyl]-5-fluoro-4-[4-fluoro-2-methyl-1-(1-methylethyl)-1H-benzimidazol-6-yl]-, methanesulfonate (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ABEMACICLIB MESYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KKT462Q807 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。